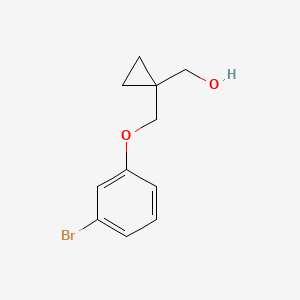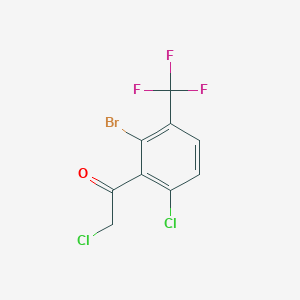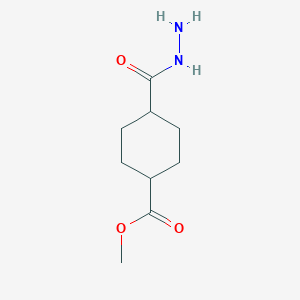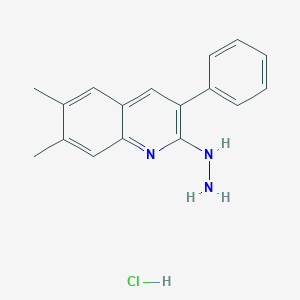
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO2 It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom on the cyclopropylmethyl bromide is replaced by the 3-bromophenoxy group. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: The major products are cyclopropyl ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as azides or thiocyanates.
Applications De Recherche Scientifique
(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The bromophenoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(3-Chlorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(3-Fluorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a fluorine atom instead of bromine.
(1-(3-Methylphenoxy)methyl)cyclopropyl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol makes it more reactive compared to its chloro, fluoro, and methyl analogs. This increased reactivity can be advantageous in certain chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
[1-[(3-bromophenoxy)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13BrO2/c12-9-2-1-3-10(6-9)14-8-11(7-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
Clé InChI |
HNJVNLLMDJXSEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)COC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)



![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)


![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
